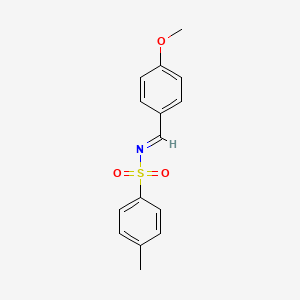

N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of specific amines and aldehydes . For instance, MBBA can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the phase transition of MBBA when confined within porous silica materials has been investigated using differential scanning calorimetry (DSC) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For instance, MBBA has a density of 1.0±0.1 g/cm³, a boiling point of 403.9±38.0 °C at 760 mmHg, and a flash point of 160.0±19.3 °C .Scientific Research Applications

Liquid Crystal Displays (LCDs)

MBBA is a liquid crystalline compound that has been extensively used in the development of LCDs . Its ability to transition between different phases under temperature control makes it ideal for display technologies. MBBA’s molecular reorientation allows for the manipulation of light, which is the fundamental principle behind LCDs. The compound’s phase transitions within mesoporous silica have been studied to understand its behavior in confined spaces, which is crucial for miniaturizing display devices .

Dielectric Anisotropy Modulation

Research has shown that MBBA’s dielectric properties can be altered by doping with nanoparticles like barium titanate . This modification of dielectric anisotropy is significant for applications in optoelectronic devices and advanced display technologies. The ability to control the dielectric constant of MBBA through temperature, frequency, and electric fields opens up possibilities for creating tailored materials for specific electronic applications .

Nanocolloids and Composite Materials

MBBA’s interaction with nanoparticles has been a subject of interest, particularly in the formation of nanocolloids. The addition of nanoparticles to MBBA influences its pretransitional anomalies, which are critical for the development of new composite materials with enhanced physical properties . These materials have potential applications in various fields, including sensors, actuators, and smart materials.

Phase Transition Studies

The study of phase transitions of MBBA confined within porous materials provides insights into the scaling laws of statistical mechanics . Understanding these transitions is essential for the development of new materials and technologies that rely on the unique properties of liquid crystals, such as their response to external stimuli and their ability to self-organize.

Structural Phase Transformations

MBBA is used to study structural phase transformations due to its clear phase transition temperatures. These studies are important for crystallography and materials science, as they help to understand the behavior of materials under different conditions and can lead to the development of new materials with desired properties .

Electro-Optic Properties Enhancement

The electro-optic properties of MBBA make it a valuable compound for enhancing the performance of optical and photonic devices. By studying the dielectric constant and anisotropy of MBBA, researchers can design materials that respond more effectively to electric fields, which is crucial for the advancement of technologies in telecommunications and information processing .

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-11H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFPHUIOZBSQGW-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322356 | |

| Record name | (NE)-N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

135822-88-7, 14674-38-5 | |

| Record name | (NE)-N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)

![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)

![1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2876203.png)

![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)

![1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2876209.png)